molecular formula C7H16 B8253495 (S)-2,3-dimethylpentane CAS No. 7485-45-2

(S)-2,3-dimethylpentane

Cat. No.: B8253495
CAS No.: 7485-45-2
M. Wt: 100.20 g/mol
InChI Key: WGECXQBGLLYSFP-ZETCQYMHSA-N
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Description

(S)-2,3-Dimethylpentane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by its branched structure, with two methyl groups attached to the second and third carbon atoms of the pentane chain. The (S) configuration indicates the specific spatial arrangement of these groups, which is important in determining the compound’s properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-dimethylpentane can be achieved through several methods. One common approach involves the enantioselective hydrogenation of 2,3-dimethyl-2-pentene using a chiral catalyst. This method ensures the production of the (S) enantiomer with high selectivity. The reaction typically occurs under mild conditions, with hydrogen gas and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2,3-dimethyl-2-pentene on a larger scale. The use of advanced chiral catalysts and optimized reaction conditions ensures high yield and purity of the desired enantiomer. Continuous flow reactors and other modern techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2,3-Dimethylpentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound to simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,3-dimethylpentyl chloride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: 2,3-Dimethylpentanol, 2,3-dimethylpentanone, or 2,3-dimethylpentanoic acid.

    Reduction: Simpler alkanes like 2,3-dimethylbutane.

    Substitution: 2,3-Dimethylpentyl chloride or bromide.

Scientific Research Applications

(S)-2,3-Dimethylpentane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and enzymes.

    Medicine: Explored for its potential use in drug development and as a chiral building block in pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (S)-2,3-dimethylpentane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, influencing their activity. The chiral nature of the compound allows it to interact selectively with chiral environments, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.

Comparison with Similar Compounds

    ®-2,3-Dimethylpentane: The enantiomer of (S)-2,3-dimethylpentane, with a different spatial arrangement of the methyl groups.

    2,3-Dimethylbutane: A structurally similar compound with one fewer carbon atom in the main chain.

    2,2-Dimethylpentane: Another isomer with both methyl groups attached to the same carbon atom.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its enantioselective synthesis and applications in stereochemistry make it a valuable compound in research and industry.

Properties

IUPAC Name

(3S)-2,3-dimethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGECXQBGLLYSFP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7485-45-2
Record name 2,3-Dimethylpentane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007485452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYLPENTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAA3S74KJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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